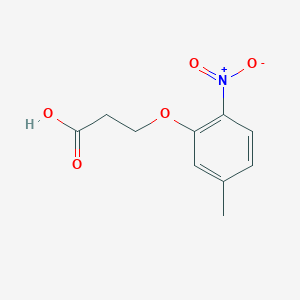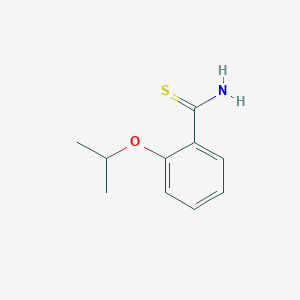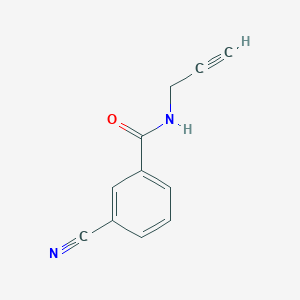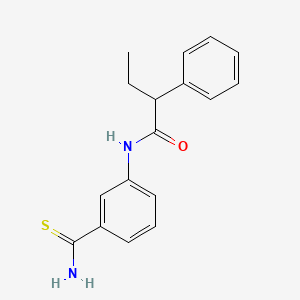![molecular formula C12H15FN2O2 B3363189 6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one CAS No. 1017113-26-6](/img/structure/B3363189.png)
6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one
Übersicht
Beschreibung
6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one, also known as FLX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FLX is a morpholine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one exerts its anti-tumor activity through the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. This compound binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects in vitro and in vivo studies. This compound has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, this compound has limitations, including its limited solubility in aqueous solutions and its potential for degradation under certain conditions.
Zukünftige Richtungen
6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one has several potential future directions, including its use as a therapeutic agent for cancer treatment, as well as its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. This compound may also be used as a tool in the study of CK2 and its role in cellular processes. Further studies are needed to fully understand the potential of this compound and its applications in medical research.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. Further studies are needed to fully understand the potential of this compound and its applications in medical research.
Wissenschaftliche Forschungsanwendungen
6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one has been studied for its potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
6-(aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)6-15-7-11(5-14)17-8-12(15)16/h1-4,11H,5-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGYFWHWIPTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1CC2=CC=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640571 | |
| Record name | 6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017113-26-6 | |
| Record name | 6-(Aminomethyl)-4-[(4-fluorophenyl)methyl]morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)


![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)



![2-[2-Chloro-4-(chlorosulfonyl)phenoxy]acetic acid](/img/structure/B3363185.png)
